N~6~-benzyl-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
“N~6~-benzyl-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a pyrimidine derivative. Pyrimidine and its fused derivatives, including pyrazolo[3,4-d]pyrimidine, have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many of these derivatives possess promising anticancer activity .
Scientific Research Applications
Antimicrobial Applications
Research has indicated the potential of pyrimidine derivatives for antimicrobial applications. Compounds structurally related to the queried chemical have been incorporated into polyurethane varnish and printing ink paste, exhibiting significant antimicrobial effects against various microbial strains. This suggests their utility in surface coatings with enhanced antimicrobial properties (El‐Wahab et al., 2015).
Material Science and Polymer Research
In material science, pyrimidine derivatives have been synthesized for the development of processable, high-temperature resistant polyimides. These compounds, due to their structural features, contribute to the excellent thermal stability, high glass transition temperatures, and improved mechanical properties of polyimides, making them suitable for advanced material applications (Sidra et al., 2018).
Pharmaceutical and Biological Research
Pyrimidine and its derivatives have shown a broad spectrum of biological activities, which are crucial in pharmaceutical research. For instance, novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer activities. Some of these compounds displayed potent and broad-spectrum anticancer activities, indicating their potential as new therapeutic agents (Singla et al., 2017).
Synthesis of Heterocyclic Compounds
The versatility of pyrimidine as a core structure allows for the synthesis of various heterocyclic compounds. Studies have explored the regioselective synthesis of novel pyrazolo[1,5-a]pyrimidines under solvent-free conditions, contributing to the development of efficient synthesis methods for these compounds. This work not only highlights the synthetic utility of pyrimidine derivatives but also their potential in creating compounds with diverse biological activities (Quiroga et al., 2008).
Future Directions
The future directions for research on “N~6~-benzyl-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” and similar compounds could involve further exploration of their anticancer potential and the development of more selective anticancer agents . Additionally, further studies could focus on understanding their mechanism of action and optimizing their synthesis methods.
Properties
IUPAC Name |
6-N-benzyl-4-N-(2-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6/c1-18-10-8-9-15-22(18)28-23-21-17-27-31(20-13-6-3-7-14-20)24(21)30-25(29-23)26-16-19-11-4-2-5-12-19/h2-15,17H,16H2,1H3,(H2,26,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKAUPBSLYBZHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)NCC4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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